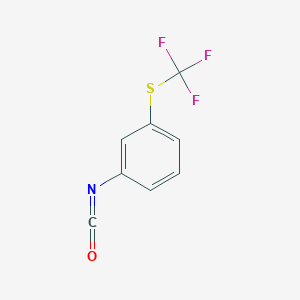

3-(Trifluoromethylthio)phenyl isocyanate

Description

The exact mass of the compound 3-(Trifluoromethylthio)phenyl isocyanate is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 3-(Trifluoromethylthio)phenyl isocyanate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(Trifluoromethylthio)phenyl isocyanate including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-isocyanato-3-(trifluoromethylsulfanyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4F3NOS/c9-8(10,11)14-7-3-1-2-6(4-7)12-5-13/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UKQVTGGTRAIGHZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)SC(F)(F)F)N=C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4F3NOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20369888 | |

| Record name | 1-Isocyanato-3-[(trifluoromethyl)sulfanyl]benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20369888 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

219.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

55225-88-2 | |

| Record name | 1-Isocyanato-3-[(trifluoromethyl)sulfanyl]benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20369888 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(Trifluoromethylthio)phenyl isocyanate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Introduction: A Bifunctional Reagent for Advanced Medicinal Chemistry

An In-Depth Technical Guide to 3-(Trifluoromethylthio)phenyl Isocyanate

Topic: 3-(Trifluoromethylthio)phenyl isocyanate CAS number 55225-88-2 Audience: Researchers, scientists, and drug development professionals.

3-(Trifluoromethylthio)phenyl isocyanate is a specialized aromatic organic compound distinguished by its dual-functional nature. It incorporates two moieties of high value in contemporary drug discovery: the exceptionally reactive isocyanate group (–N=C=O) and the metabolically robust, highly lipophilic trifluoromethylthio group (–SCF3). The isocyanate serves as a potent electrophilic handle for coupling with a wide array of nucleophilic partners, enabling the facile construction of urea and carbamate linkages common in bioactive molecules.[1][2] Simultaneously, the trifluoromethylthio group is a prized pharmacophore, known to enhance key drug-like properties such as metabolic stability and cell membrane permeability.[3] This unique combination makes 3-(trifluoromethylthio)phenyl isocyanate a powerful building block for medicinal chemists seeking to synthesize novel chemical entities with optimized pharmacokinetic and pharmacodynamic profiles. This guide provides a comprehensive technical overview of its properties, synthesis, reactivity, and application, grounded in established chemical principles and safety protocols.

Section 1: Core Physicochemical and Spectroscopic Profile

The fundamental properties of 3-(Trifluoromethylthio)phenyl isocyanate are summarized below. This data is essential for experimental design, reaction monitoring, and safety considerations. While the meta-substituted isomer (CAS 55225-88-2) is the focus of this guide, data for the analogous and more commonly documented para-substituted isomer (CAS 24032-84-6) is included for comparison where available.

Table 1: Physicochemical Properties

| Property | Value | Source |

| Chemical Name | 1-Isocyanato-3-[(trifluoromethyl)thio]benzene | N/A |

| CAS Number | 55225-88-2 | User Prompt |

| Molecular Formula | C₈H₄F₃NOS | [4] |

| Molecular Weight | 219.18 g/mol | [4] |

| Physical Form | Pale yellow oil/liquid | [4] |

| Boiling Point | 43 °C @ 0.01 mmHg (para isomer) | [4] |

| Density | 1.365 g/mL at 25 °C (para isomer) | [4] |

| Refractive Index | n20/D 1.511 (para isomer) | [4] |

| Solubility | Reacts with water; Soluble in common organic solvents (e.g., DCM, THF, Toluene) | [4] |

| Moisture Sensitivity | Highly sensitive; hydrolyzes with water | [4] |

Spectroscopic Characterization:

-

Infrared (IR) Spectroscopy: The most prominent feature is a very strong, sharp absorption band in the region of 2250–2275 cm⁻¹, characteristic of the asymmetric N=C=O stretching vibration of the isocyanate group.

-

¹⁹F NMR Spectroscopy: A single resonance is expected for the –SCF₃ group, providing a clean diagnostic signal for its presence.

-

¹H and ¹³C NMR Spectroscopy: The spectra will show characteristic signals for a 1,3-disubstituted aromatic ring. The isocyanate carbon (–NC O) typically appears around 120-130 ppm in the ¹³C NMR spectrum.

Section 2: The Trifluoromethylthio (–SCF₃) Moiety: A Prized Pharmacophore

The incorporation of the trifluoromethylthio (–SCF₃) group into drug candidates is a modern medicinal chemistry strategy used to enhance pharmacological properties.[3][5] Its influence stems from a unique combination of electronic and physical characteristics.

-

High Lipophilicity: The –SCF₃ group is one of the most lipophilic substituents known, as measured by its Hansch-Leo lipophilicity parameter (π). This property can significantly improve a molecule's ability to cross biological membranes, such as the blood-brain barrier or cell walls, potentially enhancing bioavailability and tissue distribution.[3]

-

Metabolic Stability: The sulfur-carbon bond in the –SCF₃ group is strong and the moiety is resistant to many common metabolic pathways, particularly oxidative processes mediated by cytochrome P450 enzymes. This increased metabolic stability can lead to a longer in vivo half-life for a drug molecule.[3]

-

Electronic Effect: As a strong electron-withdrawing group, the –SCF₃ substituent can modulate the pKa of nearby functional groups and alter the electron density of the aromatic ring, which can be critical for tuning binding affinity to a biological target.[3]

Caption: Key properties of the –SCF₃ group and their impact on drug design.

Section 3: Synthesis and Manufacturing Insights

The synthesis of 3-(trifluoromethylthio)phenyl isocyanate is typically achieved via a two-step sequence starting from a suitable aromatic precursor. The process involves the introduction of the trifluoromethylthio group followed by the conversion of an aniline intermediate to the target isocyanate.

-

Trifluoromethylthiolation: The synthesis begins with the formation of 3-(trifluoromethylthio)aniline. Modern methods often involve the reaction of an aniline derivative or a related precursor with an electrophilic "SCF₃⁺" source. Alternatively, nucleophilic trifluoromethylation of a disulfide precursor can be employed.[6][7]

-

Isocyanate Formation (Phosgenation): The resulting 3-(trifluoromethylthio)aniline is then converted to the isocyanate. The classical method is phosgenation, using highly toxic phosgene gas (COCl₂).[1] For laboratory and safer manufacturing scales, phosgene equivalents such as solid triphosgene (bis(trichloromethyl) carbonate) or diphosgene are preferred.[8][9] The reaction proceeds by treating the aniline with the phosgene equivalent, often in an inert solvent like dichloromethane or toluene and sometimes in the presence of a non-nucleophilic base.[9]

Caption: General synthetic workflow for 3-(Trifluoromethylthio)phenyl isocyanate.

Section 4: Core Reactivity and Mechanistic Rationale

The synthetic utility of isocyanates is dominated by the electrophilic character of the central carbon atom in the –N=C=O group.[1][10] This carbon is highly susceptible to attack by a wide range of nucleophiles. The presence of the electron-withdrawing 3-(trifluoromethylthio)phenyl group further polarizes the N=C=O bond, enhancing this electrophilicity and making the molecule exceptionally reactive.

Causality Behind Experimental Choices: Due to their high reactivity, all reactions involving isocyanates must be conducted under strictly anhydrous (moisture-free) and inert (e.g., nitrogen or argon) conditions. This is a critical, non-negotiable parameter for success.

-

Why Anhydrous Conditions? Isocyanates react readily with water.[1][11] This reaction first forms an unstable carbamic acid, which rapidly decarboxylates to yield the corresponding primary amine (in this case, 3-(trifluoromethylthio)aniline) and carbon dioxide gas.[1] The newly formed amine is itself a potent nucleophile and can react with another molecule of the starting isocyanate to form a symmetrical N,N'-disubstituted urea as an undesired byproduct. This side reaction consumes two equivalents of the isocyanate, significantly lowering the yield of the desired product and complicating purification.

Primary Reactions with Nucleophiles:

-

With Amines (R-NH₂): Forms highly stable N,N'-disubstituted ureas. This is one of the most common and robust applications.[1]

-

With Alcohols (R-OH): Forms carbamate (urethane) linkages.[1]

-

With Thiols (R-SH): Forms thiocarbamate linkages.

Caption: General mechanism for the reaction of an isocyanate with a nucleophile.

Section 5: Application in Medicinal Chemistry: A Self-Validating Protocol for Urea Synthesis

This section provides a field-proven protocol for the synthesis of a substituted urea, a common structural motif in pharmaceuticals. The reaction of 3-(trifluoromethylthio)phenyl isocyanate with a model primary amine, benzylamine, serves as a representative example.

Objective: To synthesize N-benzyl-N'-(3-(trifluoromethylthio)phenyl)urea with high yield and purity.

Materials and Equipment:

-

3-(Trifluoromethylthio)phenyl isocyanate (1.0 eq)

-

Benzylamine (1.0 eq)

-

Anhydrous Dichloromethane (DCM)

-

Round-bottom flask, magnetic stirrer, nitrogen/argon inlet, dropping funnel, septa

-

Standard glassware for workup and purification (separatory funnel, rotary evaporator)

-

Silica gel for column chromatography

Step-by-Step Methodology:

-

Preparation (Self-Validation Point 1: Inert Atmosphere):

-

Set up a flame-dried or oven-dried round-bottom flask equipped with a magnetic stir bar under a positive pressure of nitrogen or argon.

-

Causality: This step is crucial to prevent the hydrolysis of the isocyanate by atmospheric moisture, which would lead to byproduct formation as detailed in Section 4.

-

-

Reagent Dissolution:

-

In the inert flask, dissolve 3-(trifluoromethylthio)phenyl isocyanate (e.g., 1.00 g, 4.56 mmol, 1.0 eq) in anhydrous DCM (e.g., 20 mL).

-

Cool the solution to 0 °C using an ice-water bath.

-

Causality: Cooling the reaction controls the initial exotherm upon addition of the amine, preventing potential side reactions and ensuring controlled formation of the desired product.

-

-

Nucleophile Addition (Self-Validation Point 2: Controlled Addition):

-

In a separate vial, prepare a solution of benzylamine (0.489 g, 4.56 mmol, 1.0 eq) in anhydrous DCM (5 mL).

-

Transfer this solution to a dropping funnel and add it dropwise to the stirred isocyanate solution at 0 °C over 15-20 minutes.

-

Causality: Slow, dropwise addition maintains stoichiometric balance locally within the reaction mixture and prevents localized heating, ensuring a clean reaction profile. A rapid addition could lead to uncontrolled reaction rates.

-

-

Reaction and Monitoring (Self-Validation Point 3: Completion Check):

-

After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 1-2 hours.

-

Monitor the reaction for completion by Thin Layer Chromatography (TLC). A spot test for the isocyanate (e.g., with a highly nucleophilic amine stain) should be negative, and a new, less polar product spot should be dominant.

-

Causality: TLC monitoring confirms the consumption of starting materials, preventing premature workup of an incomplete reaction and ensuring maximum conversion.

-

-

Workup and Purification:

-

Once complete, quench the reaction by adding a small amount of water (e.g., 5 mL) to consume any trace unreacted isocyanate.

-

Transfer the mixture to a separatory funnel, wash with 1M HCl (2 x 15 mL) to remove any unreacted benzylamine, followed by saturated sodium bicarbonate solution (1 x 15 mL), and finally brine (1 x 15 mL).

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure using a rotary evaporator.

-

The resulting crude solid can be purified by recrystallization (e.g., from ethyl acetate/hexanes) or by silica gel column chromatography to yield the pure urea product.

-

-

Characterization:

-

Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, IR spectroscopy, and Mass Spectrometry. The IR spectrum should show the disappearance of the strong isocyanate peak (~2270 cm⁻¹) and the appearance of a strong urea carbonyl peak (~1650 cm⁻¹).

-

Section 6: Safety, Handling, and Storage

3-(Trifluoromethylthio)phenyl isocyanate is a hazardous chemical that requires strict safety protocols. The primary hazards are associated with the isocyanate functional group.

Table 2: Summary of Key Hazards

| Hazard Type | Description | GHS Pictograms |

| Acute Toxicity | Isocyanates are often highly toxic and can be fatal if inhaled.[11] They are also harmful if swallowed or in contact with skin.[12] | 💀 (Skull and Crossbones) |

| Sensitization | May cause allergy or asthma symptoms or breathing difficulties if inhaled (respiratory sensitizer).[11] May cause an allergic skin reaction (skin sensitizer).[11] Repeated exposure can lead to permanent sensitization. | ❤️ (Health Hazard) |

| Irritation | Causes skin irritation and can cause serious eye damage/irritation.[11][12] May cause respiratory irritation.[11][12] | ❗ (Exclamation Mark) |

| Reactivity | Reacts exothermically with many compounds, including water, alcohols, and amines.[11] Store away from incompatible materials.[13] | N/A |

Handling Recommendations:

-

Engineering Controls: Always handle this compound in a certified chemical fume hood with sufficient ventilation to minimize inhalation risk.[13]

-

Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., nitrile), a lab coat, and chemical safety goggles or a face shield.[12] Respiratory protection may be required for larger quantities or if ventilation is inadequate.

-

Inert Atmosphere: As detailed previously, handle only under an inert atmosphere (N₂ or Ar) to prevent reaction with moisture.[13]

Storage:

-

Store in a tightly sealed container in a cool, dry, and well-ventilated area.[13]

-

The container should be stored under an inert atmosphere.[13]

-

Keep away from heat, sparks, open flames, and incompatible materials such as water, acids, bases, alcohols, and amines.[13]

Conclusion

3-(Trifluoromethylthio)phenyl isocyanate stands out as a highly valuable, albeit challenging, reagent for the synthesis of complex molecules in drug discovery. Its utility is rooted in the reliable reactivity of the isocyanate group for forming robust urea and carbamate linkages, combined with the beneficial pharmacokinetic properties imparted by the trifluoromethylthio moiety. A thorough understanding of its reactivity, particularly its extreme sensitivity to moisture, and strict adherence to safety protocols are paramount for its successful and safe application in the laboratory. When handled with the appropriate expertise, this compound provides chemists with a direct and powerful tool to access novel chemical space and develop next-generation therapeutics.

References

-

Wikipedia. Isocyanate. [Link]

-

Occupational Safety and Health Administration. PHENYL ISOCYANATE. [Link]

-

PubChem. 3-(Trifluoromethyl)phenyl isocyanate. [Link]

-

ACS Publications. A New and Efficient Method for the Synthesis of Trifluoromethylthio- and Selenoethers. Organic Letters. [Link]

-

ACS Publications. Medicinal Chemistry of Isocyanides. Chemical Reviews. [Link]

-

RSC Publishing. Isocyanate-based multicomponent reactions. RSC Advances. [Link]

-

MDPI. FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. [Link]

-

National Institutes of Health. Residual Isocyanates in Medical Devices and Products: A Qualitative and Quantitative Assessment. PMC. [Link]

-

ResearchGate. Which amine is more reactive with isocyanate when the compound is having both primary and secondary amines?. [Link]

-

ACS Publications. Transition-Metal-Free Synthesis of Aryl Trifluoromethyl Thioethers through Indirect Trifluoromethylthiolation of Sodium Arylsulfinate with TMSCF3. Organic Letters. [Link]

-

Patsnap. The Role of Isocyanates in Modern Pharmaceuticals. [Link]

- Google Patents. CN110885298B - Synthesis method of 4-chloro-3- (trifluoromethyl)

-

Hovione. Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. [Link]

-

RSC Publishing. Synthesis of heteroaromatic trifluoromethyl ethers with trifluoromethyl triflate as the source of the trifluoromethoxy group. Chemical Communications. [Link]

-

Organic Chemistry Portal. Three-Component Reaction between Isocyanides, Aliphatic Amines and Elemental Sulfur: Preparation of Thioureas under Mild Conditions with Complete Atom Economy. [Link]

-

ResearchGate. Reactivity of organic isocyanates with nucleophilic compounds: Amines; Alcohols; Thiols; Oximes; And phenols in dilute organic solutions. [Link]

-

Chemical Review and Letters. Recent advances in the synthesis of trifluoromethyl ethers through the direct O-trifluoromethylation of alcohols. [Link]

-

ResearchGate. Introduction of Trifluoromethylthio Group into Organic Molecules. [Link]

-

ResearchGate. Review of the Occupational Exposure to Isocyanates: Mechanisms of Action. [Link]

-

Supporting Information. Rhenium-Catalyzed C-H Aminocarbonylation of Azobenzenes with Isocyanates. [Link]

-

National Institutes of Health. Isocyanate-based multicomponent reactions. PMC. [Link]

-

Taylor & Francis Online. Novel nucleophilic/basic and acidic organocatalysts for reaction between poorly reactive diisocyanate and diols. [Link]

-

National Institutes of Health. Trifluoromethyl ethers – synthesis and properties of an unusual substituent. PMC. [Link]

-

Organic Syntheses. SYNTHESIS OF AMINO ACID ESTER ISOCYANATES: METHYL (S)-2-ISOCYANATO-3-PHENYLPROPANOATE. [Link]

-

TUE Research Portal. A mechanism of amine catalyzed aromatic imide formation from the reaction of isocyanates with anhydrides. [Link]

-

National Institutes of Health. Hindered Ureas as Masked Isocyanates: Facile Carbamoylation of Nucleophiles under Neutral Conditions. PMC. [Link]

Sources

- 1. Isocyanate - Wikipedia [en.wikipedia.org]

- 2. Isocyanate-based multicomponent reactions - RSC Advances (RSC Publishing) DOI:10.1039/D4RA04152F [pubs.rsc.org]

- 3. researchgate.net [researchgate.net]

- 4. 4-(Trifluoromethylthio)phenyl isocyanate , 97 , 24032-84-6 - CookeChem [cookechem.com]

- 5. Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities | Hovione [hovione.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. rsc.org [rsc.org]

- 9. Organic Syntheses Procedure [orgsyn.org]

- 10. researchgate.net [researchgate.net]

- 11. 3-(Trifluoromethyl)phenyl isocyanate | C8H4F3NO | CID 9483 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 13. fishersci.com [fishersci.com]

An In-depth Technical Guide to the Synthesis of 3-(Trifluoromethylthio)phenyl Isocyanate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthetic pathways to 3-(Trifluoromethylthio)phenyl isocyanate, a crucial building block in medicinal chemistry and drug development. The trifluoromethylthio (-SCF3) group imparts unique properties to molecules, including high lipophilicity, metabolic stability, and strong electron-withdrawing capabilities, making it a desirable moiety in the design of novel therapeutics.[1] This guide details four principal synthetic strategies: the phosgenation of 3-(trifluoromethylthio)aniline, the Curtius rearrangement of 3-(trifluoromethylthio)benzoyl azide, the Hofmann rearrangement of 3-(trifluoromethylthio)benzamide, and the Lossen rearrangement of 3-(trifluoromethylthio)hydroxamic acid. Each method is discussed with a focus on its underlying mechanism, experimental considerations, and the synthesis of required precursors. This document aims to serve as a valuable resource for researchers in the synthesis and application of this important chemical intermediate.

Introduction

The synthesis of isocyanates is a cornerstone of modern organic chemistry, with applications ranging from the production of polymers to the fine chemical industry. In the realm of drug discovery, isocyanates are versatile intermediates for the construction of ureas, carbamates, and other nitrogen-containing heterocycles, which are prevalent in biologically active molecules. The subject of this guide, 3-(Trifluoromethylthio)phenyl isocyanate, is of particular interest due to the presence of the trifluoromethylthio group. This functional group can significantly enhance a molecule's pharmacokinetic and pharmacodynamic properties.

This guide provides a detailed exploration of the primary methods for the synthesis of 3-(Trifluoromethylthio)phenyl isocyanate, offering insights into the practical aspects of each route and the necessary precursor preparations.

Physicochemical Properties and Safety Information

A thorough understanding of the physical and chemical properties of the target molecule and its precursors is paramount for successful and safe synthesis.

Table 1: Physicochemical Properties of Key Compounds

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Density (g/cm³) |

| 3-(Trifluoromethylthio)aniline | C7H6F3NS | 193.19 | 176.5 ± 40.0 at 760 mmHg[2] | 1.4 ± 0.1[2] |

| 3-(Trifluoromethylthio)benzoic acid | C8H5F3O2S | 222.18 | 229.5 ± 40.0 (Predicted)[3] | 1.50 ± 0.1 (Predicted)[3] |

| 3-(Trifluoromethylthio)phenyl isocyanate | C8H4F3NO | 187.12 | Not available | Not available |

Safety Considerations:

The synthesis of 3-(Trifluoromethylthio)phenyl isocyanate involves the use of several hazardous reagents. It is imperative to conduct all experimental work in a well-ventilated fume hood and to wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

Triphosgene: A safer solid substitute for the highly toxic phosgene gas. However, it can decompose to release phosgene, especially in the presence of moisture or heat. Handle with extreme caution in a fume hood.[4][5]

-

Sodium Azide: Highly toxic and can form explosive heavy metal azides.[6][7] Avoid contact with metals and acids.[7]

-

Isocyanates: Isocyanates are generally toxic, lachrymatory, and can cause respiratory sensitization.[8] Handle with care and avoid inhalation.[8]

Synthetic Strategies

There are four primary, well-established methods for the synthesis of aryl isocyanates that can be applied to the preparation of 3-(Trifluoromethylthio)phenyl isocyanate. The choice of method will often depend on the availability of starting materials, desired scale, and safety considerations.

Caption: Overview of synthetic routes to 3-(Trifluoromethylthio)phenyl isocyanate.

Phosgenation of 3-(Trifluoromethylthio)aniline

The most direct and industrially common method for the synthesis of aryl isocyanates is the reaction of the corresponding aniline with phosgene or a phosgene equivalent. For laboratory-scale synthesis, triphosgene (bis(trichloromethyl) carbonate) is a safer and more convenient solid reagent.

Mechanism: The reaction proceeds through the formation of a carbamoyl chloride intermediate, which then eliminates hydrogen chloride to yield the isocyanate.

Caption: Simplified mechanism of phosgenation.

Experimental Protocol:

Synthesis of 3-(Trifluoromethylthio)aniline: A common route to this precursor involves the trifluoromethylthiolation of anilines or the reduction of a nitro group on a trifluoromethylthiolated benzene ring.

Phosgenation Reaction:

-

In a dry, inert atmosphere (e.g., nitrogen or argon), dissolve 3-(trifluoromethylthio)aniline in an anhydrous aprotic solvent such as toluene or dichloromethane.

-

Cool the solution in an ice bath.

-

Slowly add a solution of triphosgene (0.33-0.40 equivalents) in the same solvent.

-

After the addition is complete, slowly add a non-nucleophilic base, such as triethylamine or pyridine, to neutralize the HCl generated.

-

Allow the reaction to warm to room temperature and stir until completion (monitor by TLC or GC-MS).

-

Filter the reaction mixture to remove the triethylamine hydrochloride salt.

-

The solvent is removed under reduced pressure, and the crude isocyanate can be purified by vacuum distillation.

Curtius Rearrangement of 3-(Trifluoromethylthio)benzoyl Azide

The Curtius rearrangement is a versatile method for converting carboxylic acids to isocyanates via an acyl azide intermediate.[9] This method is often preferred in laboratory settings as it avoids the use of highly toxic phosgene derivatives.

Mechanism: The key step is the thermal or photochemical rearrangement of the acyl azide, which loses nitrogen gas to form the isocyanate.[9]

Caption: The Curtius rearrangement pathway.

Experimental Protocol:

Synthesis of 3-(Trifluoromethylthio)benzoyl Chloride:

-

Reflux 3-(trifluoromethylthio)benzoic acid with an excess of thionyl chloride (SOCl2) or oxalyl chloride in an inert solvent until the evolution of gas ceases.

-

Remove the excess SOCl2 by distillation to obtain the crude acyl chloride, which can be used without further purification.

Synthesis of 3-(Trifluoromethylthio)benzoyl Azide and Rearrangement:

-

Dissolve the crude 3-(trifluoromethylthio)benzoyl chloride in an anhydrous solvent like acetone or THF.

-

Cool the solution to 0 °C and add a solution of sodium azide in water dropwise.

-

Stir the mixture at 0 °C for 30-60 minutes.

-

Extract the acyl azide into an organic solvent.

-

Carefully heat the solution of the acyl azide. The rearrangement will occur with the evolution of nitrogen gas to form the isocyanate.

-

The solvent can be removed under reduced pressure to yield the crude isocyanate, which can be purified by vacuum distillation.

Hofmann Rearrangement of 3-(Trifluoromethylthio)benzamide

The Hofmann rearrangement converts a primary amide to a primary amine with one less carbon atom, proceeding through an isocyanate intermediate.[9] By stopping the reaction at the isocyanate stage, this method can be used for the synthesis of isocyanates.

Mechanism: The amide is treated with bromine and a base to form an N-bromoamide, which then rearranges to the isocyanate.[9]

Caption: The Hofmann rearrangement pathway.

Experimental Protocol:

Synthesis of 3-(Trifluoromethylthio)benzamide: This can be prepared from 3-(trifluoromethylthio)benzoyl chloride by reaction with ammonia or from the corresponding benzoic acid via activation and subsequent reaction with ammonia.

Hofmann Rearrangement:

-

Dissolve 3-(trifluoromethylthio)benzamide in a suitable solvent.

-

Add a solution of bromine in sodium hydroxide (or household bleach, which contains sodium hypochlorite) at a low temperature.[10][11]

-

Carefully heat the reaction mixture to induce the rearrangement.

-

The isocyanate can be extracted into an organic solvent and purified.

Lossen Rearrangement of 3-(Trifluoromethylthio)hydroxamic Acid

The Lossen rearrangement is the conversion of a hydroxamic acid or its derivative to an isocyanate.[12]

Mechanism: The hydroxamic acid is typically activated by O-acylation, and then treated with a base to induce rearrangement to the isocyanate.[12]

Caption: The Lossen rearrangement pathway.

Experimental Protocol:

Synthesis of 3-(Trifluoromethylthio)hydroxamic Acid: Hydroxamic acids are commonly synthesized from the corresponding esters by reaction with hydroxylamine.[13]

Lossen Rearrangement:

-

The 3-(trifluoromethylthio)hydroxamic acid is first O-acylated using an acylating agent like acetic anhydride.

-

The O-acylated hydroxamic acid is then treated with a base to induce the rearrangement to the isocyanate.

-

The product is then isolated and purified.

Conclusion

The synthesis of 3-(Trifluoromethylthio)phenyl isocyanate can be achieved through several established synthetic routes. The choice of a particular method will be guided by factors such as the availability of starting materials, scalability, and safety considerations. The phosgenation of 3-(trifluoromethylthio)aniline is the most direct route, while the Curtius, Hofmann, and Lossen rearrangements offer valuable alternatives, particularly for avoiding the use of highly toxic reagents. This guide provides the foundational knowledge for researchers to confidently approach the synthesis of this important building block for drug discovery and development.

References

-

3-(Trifluoromethyl)aniline. In Wikipedia; 2023. [Link]

- Falivene, L.; et al. Synthesis of New Trifluoromethylated Hydroxyethylamine-Based Scaffolds. Eur. J. Org. Chem.2009, 2009 (24), 4035-4044.

- SAFETY DATA SHEET: 3-(Trifluoromethyl)

- Synthesis of N-Benzyl α-Trifluoromethylthioamide from N-Acylpyrazoles under Flow Conditions.

-

3-(Trifluoromethyl)benzoic acid. PubChem. [Link]

-

3-((Trifluoromethyl)thio)aniline. PubChem. [Link]

- SAFE OPERATING PROCEDURE – Using Triphosgene in Lab. University of Toronto, Department of Chemistry.

-

The Hofmann and Curtius Rearrangements. Master Organic Chemistry. [Link]

- Safety Data Sheet: Sodium azide >=98 %, for synthesis. Carl ROTH. 2021.

- General procedure for the synthesis of 3-((trifluoromethyl)thio)indoles via a palladium-catalyzed reaction of 2-alkynylaniline with trifluoromethanesulfanylamide in the presence of bismuth chloride. The Royal Society of Chemistry.

- A facile and general route to 3-((trifluoromethyl)thio)benzofurans and 3-((trifluoromethyl)thio)benzothiophenes. The Royal Society of Chemistry.

- Safe handling of diphosgene, triphosgene. Chem. Eng. News1993, 71 (5), 4.

- Trifluoromethylthiolation/Selenolation and Lactonization of 2-Alkynylbenzoate: The Application of Benzyl Trifluoromethyl Sulfoxide/Selenium Sulfoxides as SCF3/SeCF3 Reagents. Org. Lett.2022, 24 (11), 2164–2168.

- Hofmann Rearrangement of 3,4,5-trimethoxybenzamide. Sciencemadness Discussion Board.

- SAFETY DATA SHEET: 4-(Trifluoromethylthio)

- Safe Handling of Sodium Azide (SAZ). Environment, Health & Safety, University of California, Berkeley.

- Protocol for the Synthesis of Ortho-trifluoromethoxylated Aniline Derivatives. J. Vis. Exp. (107), e53789, doi:10.3791/53789 (2016).

- Methods for Hydroxamic Acid Synthesis. Curr. Org. Chem.2012, 16 (5), 635-654.

- 3-(TRIFLUOROMETHYLTHIO)BENZOIC ACID. Chemdad.

-

3-((trifluoromethyl)thio)aniline. ChemSrc. [Link]

- The Hofmann Rearrangement Using Household Bleach: Synthesis of 3-Nitroaniline. J. Chem. Educ.1999, 76 (12), 1717.

- Electrophilic N -trifluoromethylthiophthalimide as a fluorinated reagent in the synthesis of acyl fluorides. Org. Chem. Front., 2022, 9, 239-244.

- Synthesis And Spectroscopic Study Of Hydroxamic Acid Derivative: Cobalt (III) Sulfasalazine Hydroxamate. Int. J. Pharm. Sci. Rev. Res.2022, 72 (2), 1-6.

- SAFETY DATA SHEET: Sodium azide. Sigma-Aldrich. 2021.

- Triphosgene. Synquest Labs.

- Protocol for the Synthesis of Ortho-trifluoromethoxylated Aniline Derivatives. J. Vis. Exp. (107), e53789 (2016).

- Hydroxamic Acid Derivatives: From Synthetic Strategies to Medicinal Chemistry Applic

- SAFETY DATA SHEET: Phenyl isocyan

- Preparation of trifluoromethylanilines. US Patent 6,333,434 B1, issued December 25, 2001.

- Sodium azide: Uses, safety and sustainable altern

- Using triphosgene safety precautions. Reddit.

- Synthesis of Alpha-trifluoromethylthio Carbonyl Compounds: A Survey of the Methods for the Direct Introduction of the SCF3 Group on to Organic Molecules. Eur. J. Org. Chem.2020, 2020 (34), 5461-5479.

-

3-(Trifluoromethyl)benzoic acid. NIST WebBook. [Link]

- 4-Fluoro-3-(trifluoromethyl)

- How Dangerous Is Too Dangerous? A Perspective on Azide Chemistry. Org. Process Res. Dev.2022, 26 (9), 2581–2584.

- Introduction of Trifluoromethylthio Group into Organic Molecules. Asian J. Org. Chem.2022, 11 (5), e202200124.

-

3-[(trifluoromethyl)thio]aniline. NIST WebBook. [Link]

- SAFETY DATA SHEET: Triphosgene. Fisher Scientific. 2021.

- Design, Synthesis, and Biological Evaluation of Novel Hydroxamic Acid-Based Organoselenium Hybrids. Molecules2023, 28 (5), 2248.

- Continuous-Flow Hofmann Rearrangement Using Trichloroisocyanuric Acid for the Preparation of 2-Benzoxazolinone. Org. Process Res. Dev.2022, 26 (2), 422–430.

-

Synthesis of 3-trifluoromethyl-α-ethyl-benzhydrol. PrepChem. [Link]

- Novel synthesis of 3-amino-2-methylbenzotrifluoride. WO 1988/010247 A1, published December 29, 1988.

- Safety Data Sheet: 4-Chloro-3-(trifluoromethyl)

- Lossen rearrangement. L.S.College, Muzaffarpur.

-

Trifluoromethanesulfonyl azide. In Wikipedia; 2023. [Link]

-

3-(Trifluoromethyl)aniline. PubChem. [Link]

- Supplementary Inform

Sources

- 1. researchgate.net [researchgate.net]

- 2. 3-((trifluoromethyl)thio)aniline | CAS#:369-68-6 | Chemsrc [chemsrc.com]

- 3. 3-(TRIFLUOROMETHYLTHIO)BENZOIC ACID Four Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 4. chemistry.utoronto.ca [chemistry.utoronto.ca]

- 5. pubs.acs.org [pubs.acs.org]

- 6. carlroth.com [carlroth.com]

- 7. ehs.wisc.edu [ehs.wisc.edu]

- 8. fishersci.com [fishersci.com]

- 9. masterorganicchemistry.com [masterorganicchemistry.com]

- 10. Sciencemadness Discussion Board - Hofmann Rearrangement of 3,4,5-trimethoxybenzamide - Powered by XMB 1.9.11 [sciencemadness.org]

- 11. chemistry.mdma.ch [chemistry.mdma.ch]

- 12. Sciencemadness Discussion Board - Hofmann rearrangement of 3,4,5-trimethoxybenzamide using household bleach - Powered by XMB 1.9.11 [sciencemadness.org]

- 13. Methods for Hydroxamic Acid Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Physicochemical Landscape of 3-(Trifluoromethylthio)phenyl isocyanate

For Distribution To: Researchers, Scientists, and Drug Development Professionals

Abstract: 3-(Trifluoromethylthio)phenyl isocyanate stands as a reactive chemical intermediate of significant interest in medicinal chemistry and materials science. The introduction of the trifluoromethylthio (-SCF₃) group at the meta position of the phenyl isocyanate scaffold offers a unique combination of high reactivity, lipophilicity, and metabolic stability, making it a valuable building block for novel therapeutic agents and functional polymers. This guide provides a comprehensive overview of the known and predicted physical properties of this compound, outlines a robust synthetic pathway, details its anticipated chemical reactivity, and presents standardized protocols for its empirical characterization. By synthesizing data from analogous compounds and foundational chemical principles, this document serves as an essential resource for researchers seeking to harness the potential of this versatile molecule.

Introduction: The Strategic Importance of the -SCF₃ Moiety

The trifluoromethylthio (-SCF₃) group is a powerful modulator of molecular properties in drug design. Its strong electron-withdrawing nature and high lipophilicity can significantly enhance a molecule's metabolic stability, membrane permeability, and binding affinity to biological targets. When incorporated into the phenyl isocyanate framework, the resulting compound becomes a potent electrophilic reagent capable of forming stable urea, urethane, and thiocarbamate linkages, which are pivotal in the synthesis of a diverse array of biologically active molecules. This guide addresses the critical need for a centralized repository of technical information on the meta-substituted isomer, 3-(Trifluoromethylthio)phenyl isocyanate.

Physicochemical Properties: A Comparative Analysis

The physical characteristics of 3-(Trifluoromethylthio)phenyl isocyanate are dictated by the interplay of the phenyl ring, the highly reactive isocyanate group, and the electron-withdrawing trifluoromethylthio substituent. The following table summarizes its predicted properties in comparison to relevant analogues.

| Property | 3-(Trifluoromethylthio)phenyl isocyanate (Predicted) | 3-(Trifluoromethyl)phenyl isocyanate[1] | 4-(Trifluoromethylthio)phenyl isocyanate[2] | Phenyl Isocyanate[3] |

| Molecular Formula | C₈H₄F₃NOS | C₈H₄F₃NO | C₈H₄F₃NOS | C₇H₅NO |

| Molecular Weight | 219.18 g/mol | 187.12 g/mol | 219.18 g/mol | 119.12 g/mol |

| Appearance | Predicted to be a colorless to pale yellow liquid | Light colored liquid[1] | Pale yellow oil[2] | Colorless to yellow liquid[3] |

| Boiling Point | Higher than the non-thio analogue; likely > 60 °C at 10 mmHg | 54 °C at 11 mmHg | 43 °C at 0.01 mmHg[2] | 165 °C at 760 mmHg |

| Density | Expected to be ~1.3-1.4 g/mL at 25 °C | 1.359 g/mL at 25 °C | 1.365 g/mL at 25 °C[2] | 1.09 g/mL at 20 °C |

| Refractive Index | Predicted to be in the range of 1.49-1.52 at 20 °C | n20/D 1.467 | n20/D 1.511[2] | n20/D 1.536 |

| Solubility | Soluble in aprotic organic solvents (e.g., Toluene, THF, CH₂Cl₂). Reacts with protic solvents. | Soluble in aprotic organic solvents. | Hydrolyzes with water.[2] | Reacts with water. |

Synthesis and Purification

The most direct and established method for the synthesis of aryl isocyanates is the phosgenation of the corresponding aniline precursor. For 3-(Trifluoromethylthio)phenyl isocyanate, the precursor is 3-((Trifluoromethyl)thio)aniline. Due to the high toxicity of phosgene gas, safer crystalline phosgene equivalents such as triphosgene (bis(trichloromethyl) carbonate) are now standard in laboratory settings.[4]

Logical Workflow for Synthesis

Caption: Synthetic workflow for 3-(Trifluoromethylthio)phenyl isocyanate.

Step-by-Step Experimental Protocol

WARNING: This procedure involves highly toxic reagents and should only be performed by trained personnel in a well-ventilated fume hood with appropriate personal protective equipment.

-

Reactor Setup: Equip a dry, three-necked round-bottom flask with a reflux condenser, a dropping funnel, and a nitrogen inlet. Ensure the system is thoroughly flame-dried and maintained under a positive pressure of inert gas (N₂ or Ar).

-

Reagent Preparation: In the flask, dissolve triphosgene (0.35 equivalents) in anhydrous toluene.

-

Aniline Addition: Dissolve 3-((Trifluoromethyl)thio)aniline (1.0 equivalent) in anhydrous toluene and add it to the dropping funnel.

-

Reaction: Gently heat the triphosgene solution to reflux. Add the aniline solution dropwise to the refluxing mixture over 1-2 hours. The reaction progress can be monitored by the evolution of HCl gas (which should be scrubbed through a base trap) and by thin-layer chromatography (TLC).

-

Completion: After the addition is complete, continue to reflux the mixture for an additional 2-4 hours to ensure complete conversion.

-

Purification: Cool the reaction mixture to room temperature. The crude product is isolated by removing the solvent under reduced pressure. The final purification is achieved by vacuum distillation to yield the pure isocyanate.

Chemical Reactivity and Stability

The reactivity of 3-(Trifluoromethylthio)phenyl isocyanate is dominated by the highly electrophilic carbon atom of the isocyanate group (-N=C=O). It will readily react with a wide range of nucleophiles.

Key Reaction Pathways

Caption: Major reaction pathways of isocyanates with nucleophiles.

-

With Alcohols: Forms urethanes (carbamates). This is a cornerstone reaction in polyurethane chemistry.

-

With Amines: Reacts vigorously to form ureas. This is a common method for creating linkers in drug molecules.

-

With Water: Hydrolyzes to form an unstable carbamic acid, which then decomposes to the corresponding aniline (3-((Trifluoromethyl)thio)aniline) and carbon dioxide. This highlights the compound's moisture sensitivity.[2]

-

Storage and Handling: Due to its reactivity with water, the compound must be stored under an inert, dry atmosphere.[5] It is incompatible with strong acids, bases, and alcohols.

Protocols for Physical Property Determination

Once synthesized, the following standard methods can be employed to empirically determine the physical properties of 3-(Trifluoromethylthio)phenyl isocyanate.

Boiling Point Determination (Micro-method)

-

Apparatus: Use a Thiele tube filled with silicone oil and a micro-boiling point apparatus.

-

Sample Preparation: Place a small amount of the purified liquid into a capillary tube, sealed at one end. Invert a smaller, open-ended capillary tube inside the larger one.

-

Measurement: Heat the Thiele tube slowly. The boiling point is the temperature at which a rapid and continuous stream of bubbles emerges from the inner capillary, and this stream just ceases upon slight cooling.

Density Measurement

-

Apparatus: A calibrated pycnometer (specific gravity bottle) of a known volume.

-

Procedure:

-

Weigh the empty, dry pycnometer.

-

Fill the pycnometer with the sample liquid, ensuring no air bubbles are present, and equilibrate to a constant temperature (e.g., 25.0 °C) in a water bath.

-

Weigh the filled pycnometer.

-

Calculate the density using the formula: Density = (Mass of liquid) / (Volume of pycnometer).

-

Refractive Index Measurement

-

Apparatus: An Abbe refractometer with a temperature-controlled stage.

-

Procedure:

-

Calibrate the instrument with a standard of known refractive index (e.g., distilled water).

-

Apply a few drops of the sample to the prism surface.

-

Close the prisms and allow the sample to reach thermal equilibrium (e.g., 20.0 °C).

-

Adjust the instrument to bring the dividing line between the light and dark fields into sharp focus at the crosshairs.

-

Read the refractive index directly from the instrument's scale.

-

Conclusion and Future Perspectives

3-(Trifluoromethylthio)phenyl isocyanate is a valuable, albeit undercharacterized, chemical intermediate. Its unique electronic and steric properties, conferred by the meta-positioned -SCF₃ group, make it an attractive building block for the synthesis of novel pharmaceuticals and advanced materials. The predictive data and detailed protocols provided in this guide are intended to empower researchers to synthesize, characterize, and utilize this compound with confidence, thereby accelerating innovation in drug discovery and materials science. Empirical validation of the predicted physical properties is a critical next step and is strongly encouraged.

References

-

PubChem. 3-(Trifluoromethyl)phenyl isocyanate. National Center for Biotechnology Information. [Link]

-

ResearchGate. Scheme 5. Reactions of 3 with phenyl isocyanate and benzoyl isothiocyanate. [Link]

-

Occupational Safety and Health Administration. PHENYL ISOCYANATE. U.S. Department of Labor. [Link]

-

The Royal Society of Chemistry. “On-off” fluorescence detection of exposed phosgene via pyrazine ring formation on triphenyl amine backbone supplemented with. [Link]

-

PubChem. 3-((Trifluoromethyl)thio)aniline. National Center for Biotechnology Information. [Link]

- Google Patents. CN110885298B - Synthesis method of 4-chloro-3- (trifluoromethyl)

-

ResearchGate. (PDF) Triphosgene, a Crystalline Phosgene Substitute. [Link]

-

NIST/TRC Web Thermo Tables. phenyl isocyanate. National Institute of Standards and Technology. [Link]

Sources

- 1. 3-(Trifluoromethyl)phenyl isocyanate | C8H4F3NO | CID 9483 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 4-(Trifluoromethylthio)phenyl isocyanate , 97 , 24032-84-6 - CookeChem [cookechem.com]

- 3. PHENYL ISOCYANATE | Occupational Safety and Health Administration [osha.gov]

- 4. researchgate.net [researchgate.net]

- 5. 3-(TRIFLUOROMETHYL)PHENYL ISOTHIOCYANATE(1840-19-3) IR Spectrum [chemicalbook.com]

A Technical Guide to the Solubility of 3-(Trifluoromethylthio)phenyl Isocyanate in Organic Solvents

This guide provides an in-depth analysis of the solubility characteristics of 3-(Trifluoromethylthio)phenyl isocyanate, a crucial reagent in synthetic chemistry and drug development. Given the compound's reactive nature, a thorough understanding of its solubility and solvent compatibility is paramount for its effective and safe use. This document synthesizes theoretical principles with practical advice to offer researchers, scientists, and drug development professionals a comprehensive resource.

Introduction to 3-(Trifluoromethylthio)phenyl Isocyanate

3-(Trifluoromethylthio)phenyl isocyanate is an aromatic organic compound featuring a phenyl ring substituted with a trifluoromethylthio (-SCF₃) group and a highly reactive isocyanate (-N=C=O) functional group. The presence of the electron-withdrawing trifluoromethylthio group enhances the electrophilicity of the isocyanate carbon, making it a potent reagent for reactions with nucleophiles. Its structural attributes also play a significant role in determining its solubility in various organic media, a critical factor for optimizing reaction kinetics, purification processes, and formulation development.

Physicochemical Properties

While specific experimental data for 3-(Trifluoromethylthio)phenyl isocyanate is not extensively available in public literature, we can infer its properties from closely related analogs such as 3-(Trifluoromethyl)phenyl isocyanate.

Table 1: Physicochemical Properties of 3-(Trifluoromethyl)phenyl Isocyanate (Analog)

| Property | Value | Source |

| Molecular Formula | C₈H₄F₃NO | [1] |

| Molecular Weight | 187.12 g/mol | [1][2] |

| Appearance | Colorless to light yellow liquid | [1] |

| Density | 1.359 g/mL at 25 °C | |

| Boiling Point | 54 °C at 11 mmHg | |

| Refractive Index | n20/D 1.467 |

These properties suggest a relatively nonpolar molecule with a significant molecular weight. The highly fluorinated group contributes to its nonpolar character.

Theoretical Principles of Solubility

The adage "like dissolves like" is the foundational principle for predicting solubility. The solubility of a solute in a solvent is governed by the intermolecular forces between solute-solute, solvent-solvent, and solute-solvent molecules. For dissolution to occur, the energy released from solute-solvent interactions must be sufficient to overcome the energy required to break solute-solute and solvent-solvent interactions.

For 3-(Trifluoromethylthio)phenyl isocyanate, the key structural features influencing its solubility are:

-

The Phenyl Ring: This large, nonpolar aromatic ring favors interactions with nonpolar or moderately polar solvents through van der Waals forces.

-

The Trifluoromethylthio (-SCF₃) Group: This group is highly lipophilic and contributes significantly to the nonpolar nature of the molecule.

-

The Isocyanate (-N=C=O) Group: This group possesses a dipole moment and can engage in dipole-dipole interactions with polar solvents. However, its reactivity often precludes the use of many polar solvents.

Critical Factor: Reactivity of the Isocyanate Group

The isocyanate functional group is a potent electrophile, highly susceptible to nucleophilic attack.[3] This reactivity is the most critical consideration when selecting a solvent.

Incompatible Solvents (Reactive):

-

Protic Solvents: Solvents with active hydrogen atoms, such as alcohols (e.g., methanol, ethanol), water, and primary or secondary amines , will react with the isocyanate group to form urethanes, ureas, or other derivatives.[2][4] This is not a dissolution process but a chemical reaction. Therefore, protic solvents are unsuitable for determining the physical solubility of 3-(Trifluoromethylthio)phenyl isocyanate.

-

Other Nucleophilic Solvents: Other nucleophilic solvents should also be avoided.

Compatible Solvents (Non-Reactive):

-

Aprotic Solvents: For determining the physical solubility, aprotic solvents are the appropriate choice. These can be further categorized into:

-

Nonpolar Aprotic Solvents: Examples include hexane, toluene, and cyclohexane.

-

Polar Aprotic Solvents: Examples include tetrahydrofuran (THF), dichloromethane (DCM), acetonitrile, ethyl acetate, and N,N-dimethylformamide (DMF).

-

Predicted Solubility Profile

Based on the principles of "like dissolves like" and the high reactivity of the isocyanate group, the following qualitative solubility profile for 3-(Trifluoromethylthio)phenyl isocyanate in common organic solvents can be predicted.

Table 2: Predicted Qualitative Solubility of 3-(Trifluoromethylthio)phenyl Isocyanate

| Solvent Class | Example Solvents | Predicted Solubility/Reactivity | Rationale |

| Nonpolar Aprotic | Toluene, Hexane, Diethyl Ether | Expected to be Soluble | The nonpolar nature of the phenyl ring and the -SCF₃ group will facilitate favorable van der Waals interactions with nonpolar solvents. |

| Polar Aprotic | Dichloromethane (DCM), Tetrahydrofuran (THF), Ethyl Acetate | Expected to be Soluble | These solvents offer a balance of polarity to interact with the isocyanate group's dipole without being nucleophilic enough to react under normal conditions. |

| Acetonitrile, N,N-Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO) | Expected to be Soluble to Sparingly Soluble | While aprotic, their higher polarity might lead to less favorable interactions compared to moderately polar aprotic solvents. | |

| Polar Protic | Water, Methanol, Ethanol | Reacts | The nucleophilic hydroxyl group will attack the electrophilic carbon of the isocyanate, leading to a chemical reaction rather than dissolution.[2][4] |

Experimental Protocol for Solubility Determination

Due to the lack of specific solubility data in the literature, experimental determination is necessary. The following protocol is designed for the safe and accurate determination of the solubility of 3-(Trifluoromethylthio)phenyl isocyanate.

Safety Precautions

-

Work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, gloves (nitrile or neoprene are recommended), and a lab coat.

-

Isocyanates are lachrymators and respiratory sensitizers. Avoid inhalation of vapors and direct contact with skin and eyes.

-

Keep away from moisture and incompatible materials.

Materials

-

3-(Trifluoromethylthio)phenyl isocyanate

-

Anhydrous aprotic solvents (e.g., toluene, THF, DCM, acetonitrile)

-

Small, dry glass vials with screw caps

-

Calibrated micropipettes or analytical balance

-

Vortex mixer or magnetic stirrer

-

Temperature-controlled environment (e.g., water bath or incubator)

Qualitative Solubility Determination Workflow

This initial screening provides a rapid assessment of solubility in various solvents.

Caption: Workflow for qualitative solubility assessment.

Procedure:

-

To a series of dry glass vials, add a pre-weighed amount of 3-(Trifluoromethylthio)phenyl isocyanate (e.g., 10 mg).

-

To each vial, add a specific volume of a selected anhydrous aprotic solvent (e.g., 1 mL).

-

Securely cap the vials and agitate them at a constant temperature for a set period (e.g., 30 minutes).

-

Visually inspect each vial. A clear solution indicates that the compound is soluble at that concentration. The presence of solid material indicates that it is sparingly soluble or insoluble.

Quantitative Solubility Determination (Saturation Shake-Flask Method)

This method provides a precise measurement of solubility.

Caption: Workflow for quantitative solubility determination.

Procedure:

-

Add an excess amount of 3-(Trifluoromethylthio)phenyl isocyanate to a known volume of a selected anhydrous aprotic solvent in a sealed vial. The presence of undissolved solid is essential.

-

Place the vial in a temperature-controlled shaker and agitate until equilibrium is reached (typically 24-48 hours).

-

Allow the vial to stand at the same temperature to let the excess solid settle.

-

Carefully withdraw a known volume of the clear supernatant.

-

Filter the aliquot through a syringe filter to remove any remaining micro-particles.

-

Accurately dilute the filtered aliquot with a suitable solvent.

-

Quantify the concentration of 3-(Trifluoromethylthio)phenyl isocyanate in the diluted aliquot using a pre-calibrated analytical technique such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).

-

Calculate the original concentration in the saturated solution, which represents the solubility.

Conclusion

While specific, publicly available solubility data for 3-(Trifluoromethylthio)phenyl isocyanate is scarce, a comprehensive understanding of its chemical structure and the reactivity of its isocyanate group allows for a robust prediction of its solubility behavior. It is expected to be soluble in a range of aprotic solvents, particularly those with low to moderate polarity. Crucially, protic solvents must be avoided due to chemical reaction. For precise quantitative data, the experimental protocols outlined in this guide provide a reliable and safe methodology for researchers. This knowledge is essential for the successful application of this versatile reagent in organic synthesis and drug discovery.

References

-

PubChem. 3-(Trifluoromethyl)phenyl isocyanate. [Link]

-

Varghese, J. R., & Suresh, C. H. (2008). The Alcoholysis Reaction of Isocyanates Giving Urethanes: Evidence for a Multimolecular Mechanism. The Journal of Physical Chemistry A, 112(43), 10857–10865. [Link]

-

Organic Syntheses. Working with Hazardous Chemicals. [Link]

-

ResearchGate. Mechanism of Isocyanate Reactions with Ethanol. [Link]

-

Patai, S. (Ed.). (2019). The Chemistry of Cyanates and Their Thio Derivatives. John Wiley & Sons. [Link]

-

ResearchGate. Effect of Solvent Interactions on the Properties of Polyurethane Films. [Link]

-

Wikipedia. Phenyl isocyanate. [Link]

-

Laramée, J. A., et al. (2009). An Improved Protocol for the Analysis of Alcohols by Direct Analysis in Real Time Mass Spectrometry. American Laboratory. [Link]

-

PubChem. m-Trifluoromethylphenylacetonitrile. [Link]

-

Organic Chemistry Portal. One-Pot Synthesis of Isocyanides from Alcohols. [Link]

Sources

- 1. 3-(Trifluoromethyl)phenyl Isocyanate 96.0+%, TCI America 5 g | Buy Online | TCI America | Fisher Scientific [fishersci.ca]

- 2. 3-(Trifluoromethyl)phenyl isocyanate | C8H4F3NO | CID 9483 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. americanlaboratory.com [americanlaboratory.com]

- 4. quantchem.kuleuven.be [quantchem.kuleuven.be]

A Technical Guide to the Spectroscopic Characterization of 3-(Trtrifluoromethylthio)phenyl Isocyanate

This guide provides an in-depth analysis of the expected spectroscopic data for 3-(Trifluoromethylthio)phenyl isocyanate, a compound of interest in pharmaceutical and materials science research. Due to the limited availability of direct experimental spectra for this specific molecule in publicly accessible databases, this document leverages established principles of spectroscopy and data from structurally analogous compounds to predict and interpret its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) profiles. This approach offers a robust framework for researchers engaged in the synthesis and characterization of novel trifluoromethylthio-containing compounds.

Introduction: The Significance of Spectroscopic Analysis

3-(Trifluoromethylthio)phenyl isocyanate is a reactive intermediate possessing two key functional groups: the isocyanate (-N=C=O) and the trifluoromethylthio (-SCF₃). The isocyanate group is highly susceptible to nucleophilic attack, making it a valuable synthon for the creation of ureas, carbamates, and other derivatives. The trifluoromethylthio group can significantly modulate a molecule's lipophilicity, metabolic stability, and electronic properties. Accurate spectroscopic characterization is therefore paramount to confirm the identity and purity of the synthesized compound, enabling its confident use in subsequent research and development.

This guide will delve into the theoretical underpinnings and practical considerations for acquiring and interpreting the ¹H NMR, ¹³C NMR, ¹⁹F NMR, IR, and MS data for 3-(Trifluoromethylthio)phenyl isocyanate.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. By analyzing the magnetic properties of atomic nuclei, we can deduce the connectivity and chemical environment of atoms within a molecule.

Predicted ¹H NMR Spectral Data

The ¹H NMR spectrum of 3-(Trifluoromethylthio)phenyl isocyanate is expected to show signals corresponding to the four aromatic protons. The chemical shifts are influenced by the electron-withdrawing nature of both the isocyanate and trifluoromethylthio groups.

| Predicted Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~7.7 - 7.9 | m | 2H | Aromatic protons ortho to -SCF₃ and -NCO |

| ~7.5 - 7.7 | m | 2H | Aromatic protons meta to -SCF₃ and -NCO |

Rationale for Predictions: The electron-withdrawing trifluoromethylthio and isocyanate groups will deshield the aromatic protons, causing them to resonate at a relatively downfield region of the spectrum. The exact splitting patterns (multiplicity) will depend on the coupling constants between adjacent protons, which are typically in the range of 7-8 Hz for ortho coupling and 1-3 Hz for meta coupling.

Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum will provide information about the carbon framework of the molecule.

| Predicted Chemical Shift (δ) ppm | Assignment |

| ~135-140 | C-NCO |

| ~130-135 | C-SCF₃ |

| ~120-130 | Aromatic CH |

| ~128 (quartet, J ≈ 300 Hz) | -SCF₃ |

| ~150-155 | -N=C=O |

Rationale for Predictions: The isocyanate carbon is expected to be significantly downfield. The carbon of the trifluoromethylthio group will appear as a quartet due to coupling with the three fluorine atoms. The aromatic carbons will have distinct chemical shifts based on their substitution pattern. Data from similar compounds, such as phenyl(trifluoromethyl)sulfane, shows the CF₃ carbon as a quartet with a large coupling constant.[1]

Predicted ¹⁹F NMR Spectral Data

¹⁹F NMR is a highly sensitive technique for the detection and characterization of fluorine-containing compounds.

| Predicted Chemical Shift (δ) ppm | Assignment |

| ~ -40 to -45 | -SCF₃ |

Rationale for Predictions: The chemical shift of the -SCF₃ group is expected in this region based on data from analogous aryl trifluoromethyl sulfides. For instance, phenyl(trifluoromethyl)sulfane exhibits a ¹⁹F signal at approximately -42.77 ppm.[1]

Experimental Protocol for NMR Data Acquisition

A standardized protocol is crucial for obtaining high-quality, reproducible NMR data.

Methodology:

-

Sample Preparation: Dissolve approximately 5-10 mg of 3-(Trifluoromethylthio)phenyl isocyanate in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, Acetone-d₆). The choice of solvent is critical to avoid reactions with the isocyanate group.

-

Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (TMS), for referencing the chemical shifts to 0 ppm.

-

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for improved resolution and sensitivity.

-

Data Acquisition:

-

¹H NMR: Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

-

¹³C NMR: Use proton decoupling to simplify the spectrum and enhance the signal of quaternary carbons. A larger number of scans will be required compared to ¹H NMR.

-

¹⁹F NMR: Acquire the spectrum with proton decoupling.

-

-

Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction.

Infrared (IR) Spectroscopy

IR spectroscopy is a valuable technique for identifying functional groups within a molecule. The isocyanate group has a very strong and characteristic absorption band.

Predicted IR Absorption Bands

| Predicted Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~2250 - 2280 | Strong, Sharp | Asymmetric C=N=O stretch of isocyanate |

| ~1300 - 1350 | Strong | C-F stretching |

| ~1100 - 1200 | Strong | S-CF₃ stretching |

| ~1450 - 1600 | Medium | Aromatic C=C stretching |

Rationale for Predictions: The most prominent feature in the IR spectrum will be the intense, sharp peak for the isocyanate group, typically found between 2250 and 2280 cm⁻¹.[2] The strong absorptions for the C-F and S-CF₃ bonds are also expected to be clearly visible.

Experimental Protocol for IR Data Acquisition

Methodology:

-

Sample Preparation:

-

Neat Liquid: If the compound is a liquid, a thin film can be prepared between two salt plates (e.g., NaCl or KBr).

-

ATR: Attenuated Total Reflectance (ATR) is a convenient method that requires placing a small drop of the liquid sample directly on the ATR crystal.

-

-

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is the standard instrument for acquiring IR spectra.

-

Data Acquisition: A background spectrum of the empty sample compartment or clean ATR crystal is first recorded. The sample spectrum is then acquired, and the instrument software automatically subtracts the background.

-

Data Analysis: The resulting spectrum is analyzed for the presence of characteristic absorption bands corresponding to the functional groups in the molecule.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, allowing for the determination of the molecular weight and elucidation of the molecular structure.

Predicted Mass Spectral Data

| m/z (Mass-to-Charge Ratio) | Assignment |

| ~219 | [M]⁺ (Molecular Ion) |

| ~177 | [M - NCO]⁺ |

| ~150 | [M - SCF₃]⁺ |

| ~69 | [CF₃]⁺ |

Rationale for Predictions: The molecular ion peak ([M]⁺) is expected at an m/z corresponding to the molecular weight of the compound (C₈H₄F₃NOS, MW ≈ 219.18). Common fragmentation patterns would involve the loss of the isocyanate group or the trifluoromethylthio group. The observation of a fragment at m/z 69 is a strong indicator of a CF₃ group.

Experimental Protocol for Mass Spectrometry Data Acquisition

Methodology:

-

Sample Introduction: The sample can be introduced into the mass spectrometer via direct infusion or coupled with a chromatographic technique such as Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS).

-

Ionization: Electron Ionization (EI) is a common technique for volatile compounds and will likely produce significant fragmentation. Electrospray Ionization (ESI) is a softer ionization technique that may yield a more prominent molecular ion peak.

-

Mass Analysis: A variety of mass analyzers can be used, such as a quadrupole or a time-of-flight (TOF) analyzer.

-

Data Analysis: The resulting mass spectrum is analyzed to identify the molecular ion and characteristic fragment ions.

Conclusion

The comprehensive spectroscopic analysis outlined in this guide provides a robust framework for the characterization of 3-(Trifluoromethylthio)phenyl isocyanate. By combining the predictive power of NMR, the functional group identification capabilities of IR, and the molecular weight and fragmentation information from MS, researchers can confidently verify the structure and purity of this important chemical intermediate. The provided protocols and interpretive rationale, grounded in data from analogous compounds, serve as a valuable resource for scientists working in drug discovery and materials science.

References

-

The Royal Society of Chemistry. (n.d.). Supporting Information: Trifluoromethylation of Thiophenols and Thiols with Sodium Trifluoromethanesulfinate and Iodine Pentoxide. Retrieved from [Link]

-

ResearchGate. (n.d.). Mid-IR spectrum of isocyanate reaction mixture from 2200 to 2400 cm-1.... Retrieved from [Link]

Sources

A-Technical-Guide-to-the-Reactivity-of-3-(Trifluoromethylthio)phenyl-Isocyanate

A Comprehensive Technical Guide to the Reactivity of 3-(Trifluoromethylthio)phenyl Isocyanate

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides an in-depth analysis of the chemical reactivity of 3-(Trifluoromethylthio)phenyl isocyanate. The document elucidates the fundamental principles governing the reactivity of the isocyanate moiety, with a specific focus on the potent electronic effects imparted by the trifluoromethylthio (-SCF3) substituent at the meta position. We will explore the mechanistic underpinnings of its reactions, provide field-proven experimental protocols for quantitative reactivity assessment, and discuss its applications in medicinal chemistry and materials science. This guide is intended to serve as a critical resource for scientists leveraging this versatile reagent in complex synthetic applications.

Introduction and Strategic Importance

Aromatic isocyanates are a cornerstone class of reagents valued for their ability to form stable covalent bonds with a wide array of nucleophiles, leading to the formation of carbamates, ureas, and other critical linkages. Their reactivity can be precisely modulated by the electronic nature of substituents on the aromatic ring. 3-(Trifluoromethylthio)phenyl isocyanate is a reagent of particular interest due to the unique properties of the trifluoromethylthio (-SCF3) group. This substituent is a powerful modulator of molecular characteristics, known to enhance lipophilicity, metabolic stability, and cell membrane permeability in bioactive molecules.[1][2][3] Consequently, understanding and controlling the reactivity of 3-(Trifluoromethylthio)phenyl isocyanate is paramount for its effective application in drug design and advanced materials synthesis.[4][5]

Molecular Structure:

-

Chemical Name: 3-(Trifluoromethylthio)phenyl isocyanate

-

Synonyms: α,α,α-Trifluoro-m-tolyl isocyanate

-

CAS Number: 329-01-1

-

Molecular Formula: C8H4F3NOS

-

Structure:

The Architect of Reactivity: Electronic Effects of the -SCF3 Group

The reactivity of the isocyanate group (-N=C=O) is fundamentally dictated by the electrophilicity of its central carbon atom. Nucleophilic attack at this carbon is the rate-determining step in its most common reactions.[6] The substituent on the phenyl ring plays a decisive role in modulating this electrophilicity through a combination of inductive and resonance effects.

The trifluoromethylthio (-SCF3) group is one of the most strongly electron-withdrawing groups used in organic synthesis.[1][7] Its influence stems from two primary electronic interactions:

-

Inductive Effect (Field Effect): The three fluorine atoms on the methyl group are intensely electronegative, creating a strong dipole moment that pulls electron density away from the sulfur atom and, by extension, from the entire phenyl ring. This powerful -I effect is the dominant contributor to the group's character.

-

Resonance Effect: The sulfur atom possesses lone pairs of electrons that could theoretically donate into the aromatic π-system (+R effect). However, this resonance donation is significantly attenuated by the attached trifluoromethyl group, which inductively destabilizes any positive charge buildup on the sulfur.

At the meta position, resonance effects are minimized, and the strong, deactivating inductive effect of the -SCF3 group predominates. This potent electron withdrawal from the phenyl ring significantly depletes electron density from the isocyanate moiety, rendering the central carbon atom exceptionally electrophilic and thus, highly reactive towards nucleophiles.

Caption: General mechanism for carbamate formation via nucleophilic addition of an alcohol to the isocyanate.

Field-Proven Protocols for Reactivity Assessment

To harness the full potential of 3-(Trifluoromethylthio)phenyl isocyanate, it is crucial to quantify its reactivity. The following protocols provide robust, self-validating systems for this purpose.

Protocol 1: Kinetic Analysis by In-Situ FTIR Spectroscopy

This protocol allows for real-time monitoring of the reaction progress by tracking the disappearance of the characteristic isocyanate vibrational stretching band.

Principle: The asymmetric stretching of the -N=C=O group gives rise to a strong, sharp absorbance peak in a relatively clear region of the infrared spectrum, typically between 2250-2285 cm⁻¹. [8][9][10]By monitoring the decrease in the intensity of this peak over time during a reaction with a model nucleophile (e.g., n-butanol), one can determine the reaction's rate constant.

Step-by-Step Methodology:

-

Reagent Preparation:

-

Prepare a stock solution of 3-(Trifluoromethylthio)phenyl isocyanate (e.g., 0.1 M) in a dry, inert solvent (e.g., anhydrous toluene or THF).

-

Prepare a stock solution of a standard nucleophile, such as n-butanol (e.g., 0.1 M), in the same solvent.

-

-

Instrumentation Setup:

-

Equip an FTIR spectrometer with an in-situ ATR (Attenuated Total Reflectance) probe.

-

Set the spectrometer to collect spectra at regular intervals (e.g., every 30 seconds) over the range of 4000-650 cm⁻¹, with a focus on the 2300-2200 cm⁻¹ region.

-

-

Reaction Execution & Data Acquisition:

-

In a temperature-controlled reaction vessel, add a known volume of the n-butanol solution.

-

Begin spectroscopic data collection to acquire a background spectrum.

-

Inject an equimolar amount of the 3-(Trifluoromethylthio)phenyl isocyanate solution into the vessel with vigorous stirring to initiate the reaction (t=0).

-

Continue collecting spectra for at least 3-5 half-lives of the reaction.

-

-

Data Analysis:

-

For each spectrum, calculate the peak area or height of the isocyanate absorbance at ~2270 cm⁻¹.

-

Plot the natural logarithm of the isocyanate concentration (ln[NCO]) versus time.

-

The slope of the resulting line will be equal to the negative of the pseudo-first-order rate constant (-k'). If equimolar concentrations are used, a second-order rate law must be applied.

-

Data Presentation:

| Time (s) | Absorbance at ~2270 cm⁻¹ | ln(Absorbance) |

| 0 | A₀ | ln(A₀) |

| 30 | A₃₀ | ln(A₃₀) |

| 60 | A₆₀ | ln(A₆₀) |

| ... | ... | ... |

| tₙ | Aₙ | ln(Aₙ) |

Protocol 2: Competitive Reactivity by HPLC Analysis

This protocol assesses the selectivity of the isocyanate towards different nucleophiles, a critical parameter in complex reaction mixtures.

Principle: By reacting the isocyanate with a mixture of two competing nucleophiles (e.g., a primary alcohol vs. a secondary amine), the ratio of the resulting products (carbamate vs. urea) provides a direct measure of its kinetic selectivity.

Step-by-Step Methodology:

-

Reaction Setup:

-

In a vial, dissolve 3-(Trifluoromethylthio)phenyl isocyanate (1.0 eq).

-

Add a solution containing equimolar amounts of two competing nucleophiles (e.g., 1.0 eq of benzylamine and 1.0 eq of n-butanol).

-

Allow the reaction to proceed to completion at a controlled temperature.

-

-

Sample Analysis:

-

Dilute an aliquot of the reaction mixture.

-

Analyze the sample using a reverse-phase HPLC system with a suitable C18 column and a UV detector.

-

Develop a gradient elution method (e.g., water/acetonitrile) that effectively separates the starting materials and the two products (urea and carbamate).

-

-

Quantification:

-

Integrate the peak areas of the urea and carbamate products.

-

The ratio of the peak areas (corrected for response factors if necessary) corresponds to the selectivity ratio of the isocyanate.

-

Caption: Workflow for the experimental determination of reactivity and selectivity.

Applications in Drug Development and Beyond

The heightened, yet tunable, reactivity of 3-(Trifluoromethylthio)phenyl isocyanate, combined with the beneficial properties of the -SCF3 group, makes it a valuable tool. [11]

-

Medicinal Chemistry: It serves as a key building block for introducing the -SCF3 moiety into drug candidates to enhance their pharmacokinetic profiles. [5][12][13]The isocyanate handle provides a reliable method for conjugation to scaffolds containing hydroxyl or amine groups.

-

Bioconjugation: Its defined reactivity allows for the selective labeling of proteins or other biomolecules at lysine residues (via their amine side chains) or other nucleophilic sites.

-

Polymer Science: It can be used as a monomer or cross-linking agent to synthesize specialty polyurethanes and polyureas. The -SCF3 group can impart desirable properties to the final material, such as increased hydrophobicity, thermal stability, and chemical resistance.

Safety and Handling

Isocyanates are potent respiratory sensitizers and are toxic. [14]3-(Trifluoromethylthio)phenyl isocyanate should be handled with strict adherence to safety protocols.

-

Engineering Controls: Always handle this reagent in a certified chemical fume hood with sufficient ventilation.

-